molecular formula C16H25N2NaO5S B1662319 西拉司他钠 CAS No. 81129-83-1

西拉司他钠

货号 B1662319
CAS 编号: 81129-83-1
分子量: 380.4 g/mol
InChI 键: QXPBTTUOVWMPJN-QBNHLFMHSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cilastatin sodium is an off-white to yellowish-white, hygroscopic, amorphous compound . It is a dipeptidase inhibitor with nephroprotective effects . It is derived from heptenoic acid and its molecular mass is 380.43 g . It inhibits the bacterial metallo-beta-lactamase enzyme CphA .


Synthesis Analysis

An improved process has been developed for the synthesis of Cilastatin Sodium with more than 99.5% purity . The process was specially modified to control the epimeric impurities . A method for synthesizing cilastatin sodium has been disclosed which involves preparing (Z)-7-iodine-2- ( (S)-2, 2-dimethyl cyclopropane formamido)-2-heptenoic acid alkyl ester by reaction of (Z)-7-chlorine-2- ( (S)-2, 2-dimethyl cyclopropane formamido)-2-heptenoic acid alkyl ester and sodium iodide .


Molecular Structure Analysis

The molecular formula of Cilastatin sodium is C16H25N2NaO5S . The average mass is 380.43 Da and the monoisotopic mass is 380.13818737 Da .


Chemical Reactions Analysis

Oxygen, water, particle shape, and particle size have significant effects on the stability of Cilastatin sodium . Reducing headspace oxygen level by nitrogen purging could significantly inhibit the degradation of cilastatin sodium .


Physical And Chemical Properties Analysis

The effects of headspace oxygen (HO), water content, particle shape, and particle size on the stability of Cilastatin sodium were investigated . The results showed that free water content is a better predictor of the safety and stability of imipenem and cilastatin sodium than the total water content .

科学研究应用

Cilastatin Sodium: Scientific Research Applications

Ocular Hypertension Treatment: Cilastatin has been evaluated for its protective role in an experimental mouse model with laser-induced ocular hypertension (OHT). It is generally used in nephropathologies associated with inflammation and may offer a new approach to treating ocular conditions .

Oxidation Reaction Study: In aerobic environments, cilastatin sodium can undergo oxidation reactions, producing compounds like Cil-A1 and Cil-A2. This property is significant for studying oxidative processes and potential drug interactions .

Nephroprotective Agent: Cilastatin has shown a nephroprotective effect against gentamicin-induced acute kidney injury (AKI). It prevents key steps in the damage amplification associated with megalin-gentamicin endocytosis disruption, suggesting its use as a therapeutic tool in AKI prevention and treatment .

作用机制

Target of Action

Cilastatin sodium primarily targets the human enzyme renal dehydropeptidase-I . This enzyme is found in the kidney and is responsible for the metabolism of thienamycin beta-lactam antibiotics .

Mode of Action

Cilastatin sodium acts as an inhibitor of renal dehydropeptidase-I . The antibiotic imipenem is one such antibiotic that is hydrolyzed by dehydropeptidase-I . Therefore, cilastatin is used in combination with imipenem to prevent its metabolism . This allows the antibiotic to be more effective by changing the pharmacokinetics involved .

Biochemical Pathways

The primary biochemical pathway affected by cilastatin sodium involves the metabolism of thienamycin beta-lactam antibiotics . By inhibiting renal dehydropeptidase-I, cilastatin prevents the degradation of these antibiotics, thereby prolonging their antibacterial effect . Additionally, the enzyme is also responsible for the conversion of leukotriene D4 to leukotriene E4 .

Pharmacokinetics

The pharmacokinetics of cilastatin sodium are closely tied to its role in preventing the metabolism of imipenem . By inhibiting renal dehydropeptidase-I, cilastatin increases the renal clearance of imipenem, likely due to the increased concentration of the parent drug .

Result of Action

The result of cilastatin sodium’s action is the prolonged antibacterial effect of imipenem . By preventing the metabolism of imipenem, cilastatin allows the antibiotic to remain active for a longer period, thereby enhancing its efficacy .

Action Environment

The action of cilastatin sodium is influenced by the environment within the human body, particularly the kidneys where renal dehydropeptidase-I is located . The effectiveness of cilastatin can therefore be influenced by factors that affect kidney function.

安全和危害

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

As of September 2017, Merck has completed a phase III trial for evaluation of the safety and efficacy of the imipenem-cilastatin-relebactam combination versus imipenem-cilastatin-colistimethate sodium in treatment of imipenem .

属性

IUPAC Name

sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/b12-6-;/t10-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPBTTUOVWMPJN-QBNHLFMHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N2NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046915
Record name Cilastatin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cilastatin sodium

CAS RN

81129-83-1
Record name Cilastatin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium hydrogen [R-[R*,S*-(Z)]]-7-[(2-amino-2-carboxylatoethyl)thio]-2-[[(2,2-dimethylcyclopropyl)carbonyl]amino]hept-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.428
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cilastatin sodium
Reactant of Route 2
Reactant of Route 2
Cilastatin sodium
Reactant of Route 3
Reactant of Route 3
Cilastatin sodium
Reactant of Route 4
Cilastatin sodium
Reactant of Route 5
Reactant of Route 5
Cilastatin sodium
Reactant of Route 6
Reactant of Route 6
Cilastatin sodium

Q & A

Q1: What is Cilastatin Sodium and what is its primary function?

A1: Cilastatin Sodium is a specific and competitive inhibitor of renal dehydropeptidase-I, an enzyme found predominantly in the kidneys. [] It is not an antibiotic itself but is administered in combination with Imipenem, a carbapenem antibiotic, to prevent its metabolic degradation in the kidneys. []

Q2: How does Cilastatin Sodium interact with its target, dehydropeptidase-I?

A2: Cilastatin Sodium binds to the active site of dehydropeptidase-I, forming a complex that prevents Imipenem from binding and being hydrolyzed. This mechanism allows for higher and more sustained concentrations of Imipenem in the systemic circulation and in the urine. []

Q3: What is the molecular formula and weight of Cilastatin Sodium?

A3: The molecular formula of Cilastatin Sodium is C16H25ClN2O5SNa. Its molecular weight is 404.89 g/mol. []

Q4: Is there any spectroscopic data available for Cilastatin Sodium?

A4: While the provided research papers do not delve into specific spectroscopic data like NMR or IR, they utilize High-Performance Liquid Chromatography (HPLC) extensively for the analysis and quantification of Cilastatin Sodium. [, , , ]

Q5: How does Cilastatin Sodium affect the pharmacokinetics of Imipenem?

A5: Co-administration of Cilastatin Sodium with Imipenem significantly increases the urinary recovery of Imipenem. Studies in human volunteers showed that urinary recovery of Imipenem increased from a range of 12-42% when administered alone to 64-75% when given with Cilastatin Sodium at a 1:1 ratio. [] This increase is attributed to the inhibition of Imipenem metabolism by Cilastatin Sodium in the kidneys. []

Q6: Are there any compatibility issues when administering Cilastatin Sodium with Imipenem and other intravenous solutions?

A7: Research indicates that the stability of Imipenem, and thus the mixture of Imipenem and Cilastatin Sodium, in intravenous solutions is limited. [, ] Factors like storage temperature, drug concentration, and specific intravenous solution composition all influence the stability. [, ] While Cilastatin Sodium itself demonstrates greater stability, the combined formulation necessitates careful consideration for storage and administration to ensure efficacy. [, ]

Q7: Are there any known instances of bacterial resistance to Imipenem and Cilastatin Sodium?

A10: Yes, some research shows the emergence of bacterial resistance to Imipenem and Cilastatin Sodium. One study specifically points to Stenotrophomonas maltophilia strains harboring metallo-beta-lactamases (MBLs) demonstrating complete resistance to Imipenem and Cilastatin Sodium. [] This resistance underscores the continuous need to monitor and understand evolving resistance patterns to optimize treatment strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。